N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide
Description
N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-21-14-9-12(7-8-15(14)24-18(21)23)19-17(22)16-10-13(20-25-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPZTBFGQWHQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions to form the benzoxazole ring.
Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzoxazole ring through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Oxazole Ring: The oxazole ring is synthesized by cyclization of a suitable precursor, often involving the reaction of an α-haloketone with an amide.
Coupling of Benzoxazole and Oxazole Rings: The final step involves the coupling of the benzoxazole and oxazole rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide
- N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-thiazole-5-carboxamide
Uniqueness
N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)-3-phenyl-1,2-oxazole-5-carboxamide is unique due to the presence of both benzoxazole and oxazole rings in its structure, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
